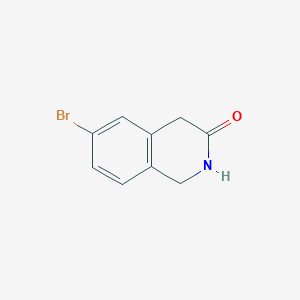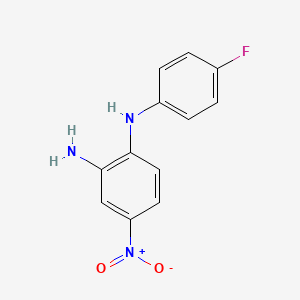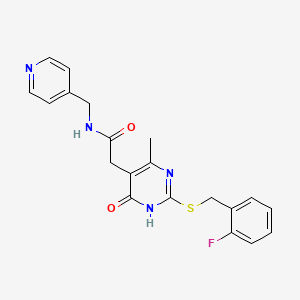
N-(4-fluorophenyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide, also known as FPHPS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. FPHPS has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the treatment of various inflammatory and pain-related disorders.
Applications De Recherche Scientifique
Selective Cyclooxygenase-2 Inhibition
N-(4-fluorophenyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide demonstrates significant scientific interest due to its applications in medicinal chemistry, particularly in the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. Research has shown that the introduction of a fluorine atom into benzenesulfonamide derivatives enhances COX-2 potency while significantly increasing selectivity over COX-1. This property has led to the identification of potent, selective, and orally active COX-2 inhibitors for potential treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. The compound JTE-522 is a notable example, currently in phase II clinical trials for its efficacy in these areas (Hashimoto et al., 2002).
Enantioselective Fluorination
Another significant application involves the enantioselective fluorination of organic compounds. Studies have demonstrated that modifying the substituents on the phenyl rings of N-fluorobenzenesulfonamide can fine-tune the reactivity and selectivity in fluorination reactions. This approach has been used effectively in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, yielding products with high yields and enantioselectivities. Such reactions are crucial for the synthesis of enantiomerically pure compounds in pharmaceutical research (Wang et al., 2014).
Novel Electrophilic Fluorinating Agents
The development of novel electrophilic fluorinating agents is another area of interest. Compounds such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) have been introduced as sterically demanding analogues of popular fluorinating agents. These compounds improve the enantioselectivity of fluorination reactions, demonstrating the potential for refined synthesis strategies in the development of fluorinated pharmaceuticals and materials science (Yasui et al., 2011).
Activation of Hydroxyl Groups for Biological Conjugation
The compound also finds application in the activation of hydroxyl groups on polymeric carriers, using derivatives like 4-fluorobenzenesulfonyl chloride for the covalent attachment of biologicals to solid supports. This chemistry facilitates the development of advanced materials for biomedical applications, including therapeutic agents and diagnostic tools. The activated supports can be used for the immobilization of enzymes, antibodies, and other biologically active molecules, maintaining their activity and stability for use in various therapeutic and diagnostic applications (Chang et al., 1992).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO4S/c1-17-7-13-22(14-8-17)29(26,27)24(19-11-9-18(23)10-12-19)15-20(25)16-28-21-5-3-2-4-6-21/h2-14,20,25H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEJORWLYQONMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=CC=CC=C2)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2665586.png)

![1-(4-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2665588.png)


![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2665593.png)



![[2-(benzylcarbamoylamino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2665597.png)
![5-Bromo-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2665600.png)


![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665609.png)